molecular formula C19H17ClFN5O B6512548 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine CAS No. 951602-15-6

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B6512548
CAS No.: 951602-15-6
M. Wt: 385.8 g/mol
InChI Key: CHWNEAIXMWEFGC-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,3-triazole ring substituted with a 3-chlorophenyl group at position 1 and a carbonyl group at position 4, linked to a 4-(4-fluorophenyl)piperazine moiety. The triazole and piperazine motifs are pharmacologically significant, with the former contributing to metabolic stability and the latter enhancing receptor-binding affinity . The 3-chlorophenyl and 4-fluorophenyl substituents modulate lipophilicity and electronic properties, influencing pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O/c20-14-2-1-3-17(12-14)26-13-18(22-23-26)19(27)25-10-8-24(9-11-25)16-6-4-15(21)5-7-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWNEAIXMWEFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a 1,2,3-triazole ring , a piperazine ring , and a chlorophenyl moiety. Its molecular formula is C21H19ClFN5O2C_{21}H_{19}ClFN_5O_2 with a molecular weight of approximately 427.86 g/mol. The unique combination of these functional groups contributes to its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that triazole derivatives possess potent antimicrobial properties. For instance, compounds with similar triazole structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cells.
  • Inhibition of Enzymatic Activity : The compound has been explored for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is crucial in immuno-oncology research.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the triazole ring via the Huisgen cycloaddition reaction.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Carbonylation to yield the final product.

Antimicrobial Activity

A study conducted by Ashok et al. evaluated the antimicrobial efficacy of various triazole derivatives against M. tuberculosis. The results indicated strong minimum inhibitory concentration (MIC) values ranging from 4 to 9 µM for selected compounds.

CompoundMIC (µM)Cytotoxicity (CC50)
Triazole Derivative A5>100
Triazole Derivative B7>100
Triazole Derivative C9>100

Anticancer Activity

In another study focusing on anticancer properties, compounds structurally related to the target molecule were tested against different cancer cell lines. The results showed varying degrees of inhibition.

Compound NameCell Line% Inhibition at 10 µM
Compound XHeLa75%
Compound YMCF-768%
Compound ZA54980%

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • 1-(4-Fluorophenyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine ():

    • Similar piperazine-triazole backbone but differs in substituents: both triazole and piperazine are substituted with 4-fluorophenyl groups.
    • Key difference: Methyl linker instead of carbonyl, reducing polarity (logP: ~3.2 vs. ~2.8 for the target compound) .
  • 1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine ():

    • Lacks the triazole-carboxyl group but shares the 3-chlorophenyl-piperazine core.
    • Naphthalene substitution increases hydrophobicity (molecular weight: 340.85 vs. ~385 for the target compound) .
  • GBR-12909 (): Contains a bis(4-fluorophenyl)methoxyethyl group on piperazine. Structural divergence: No triazole ring; instead, a phenylpropyl chain enhances dopamine reuptake inhibition .

Triazole Linker Modifications

  • Compound 55 ():

    • Triazole is linked to a pleuromutilin derivative via a methylene group.
    • Bioactivity: Anti-MRSA activity (MIC: 0.5–2 μg/mL) due to the pleuromutilin moiety, unlike the target compound’s uncharacterized activity .
  • Hybrid 4-Nitroimidazole-Piperazinyl Triazoles ():

    • Triazole connected to nitroimidazole and benzylpiperazine.
    • Demonstrated antitumor activity (IC50: 1–10 μM) but distinct mechanism compared to the target compound .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

  • 1-(3-Chlorophenyl)piperazine (mCPP) ():

    • 5-HT2C receptor agonist (Ki: 20–50 nM) with anxiolytic effects.
    • Target compound’s triazole-carboxyl group may reduce 5-HT affinity but enhance σ-receptor interactions .
  • Sigma Receptor Ligands ():

    • Fluorophenyl-piperazine derivatives (e.g., α-(4-fluorophenyl)-4-fluorophenylpiperazine) show σ1 antagonism (IC50: 10–100 nM).
    • Target compound’s chlorophenyl group may improve σ-receptor binding due to increased electron-withdrawing effects .

Physicochemical Parameters

Compound Molecular Weight logP (Predicted) Aqueous Solubility (mg/mL)
Target Compound ~385 2.8 0.05–0.1
1-(4-Fluorophenyl)-4-{[...]piperazine () 355.39 3.2 0.02–0.05
mCPP () 212.68 2.5 1.2

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